MF 5137

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

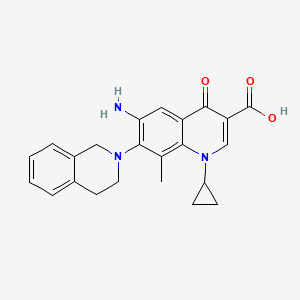

C23H23N3O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29) |

InChI Key |

LLVLMYRWABCVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1N3CCC4=CC=CC=C4C3)N)C(=O)C(=CN2C5CC5)C(=O)O |

Synonyms |

6-amino-1-cyclopropyl-8-methyl-7-(5,6,7,8-tetrahydroisoquinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid MF 5137 MF-5137 |

Origin of Product |

United States |

Foundational & Exploratory

5-methoxy-N,N-diisopropyltryptamine: A Technical Guide to its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine commonly known by street names such as "Foxy" or "Foxy Methoxy," has garnered significant interest within the scientific community due to its unique psychoactive effects.[1] Structurally related to other hallucinogenic tryptamines, 5-MeO-DIPT's primary mechanism of action is believed to be through its interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor.[1][2] This technical guide provides an in-depth overview of the basic chemical, physical, and pharmacological properties of 5-MeO-DIPT, intended to serve as a comprehensive resource for researchers and drug development professionals.

Chemical and Physical Properties

5-MeO-DIPT is a tryptamine derivative with a methoxy group substituted at the 5-position of the indole ring and two isopropyl groups attached to the terminal amine.[1] Its hydrochloride salt typically appears as a white crystalline powder.

| Property | Value | Source |

| IUPAC Name | 3-[2-(Diisopropylamino)ethyl]-5-methoxyindole | [1] |

| Molecular Formula | C17H26N2O | [1] |

| Molar Mass | 274.408 g/mol | [1] |

| Melting Point | 181 °C (358 °F) | [1] |

| CAS Number | 4021-34-5 | [1] |

Pharmacodynamics

The psychoactive effects of 5-MeO-DIPT are primarily attributed to its activity as a serotonin 5-HT2A receptor agonist.[1][2] However, its pharmacological profile is complex, involving interactions with multiple serotonin receptor subtypes and the serotonin transporter.

Receptor Binding Affinity

5-MeO-DIPT exhibits a notable affinity for several serotonin receptors. Interestingly, its strongest binding affinity is for the 5-HT1A receptor, though its hallucinogenic effects are mediated through the 5-HT2A receptor.[1][2] It is a weak serotonin reuptake inhibitor.[1]

| Receptor Subtype (Human) | Kᵢ (nM) |

| 5-HT1A | 35 |

| 5-HT2A | 907 ± 170 |

| 5-HT2C | 1700 |

| SERT | Low micromolar affinity |

Note: Kᵢ values can vary between studies and experimental conditions. The data presented is a synthesis of available literature.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 5-MeO-DIPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.

Pharmacokinetics

Metabolism

5-MeO-DIPT is metabolized in the liver primarily through O-demethylation, N-dealkylation, and hydroxylation. The main metabolites identified in urine include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).

Experimental Protocols

Synthesis of 5-methoxy-N,N-diisopropyltryptamine (Speeter and Anthony Route)

The Speeter and Anthony tryptamine synthesis is a widely used method for the preparation of various tryptamines, including 5-MeO-DIPT.[3] The general workflow involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a secondary amine and subsequent reduction.

Detailed Protocol:

-

Preparation of Indole-3-glyoxylyl chloride: To a solution of 5-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether), oxalyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until the formation of the acid chloride is complete.

-

Amidation: The resulting indole-3-glyoxylyl chloride is then reacted with an excess of diisopropylamine. This reaction is typically carried out at a low temperature and then allowed to warm to room temperature.

-

Reduction: The intermediate, N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, is reduced to the final product. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, for example, by column chromatography or crystallization.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of 5-MeO-DIPT using human liver microsomes.

Materials:

-

5-methoxy-N,N-diisopropyltryptamine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains 5-MeO-DIPT (at various concentrations), pooled HLMs, and phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.[4]

Detailed Protocol:

-

Animal Acclimation: Mice are individually housed and acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: 5-MeO-DIPT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

-

Observation Period: Immediately after injection, each mouse is placed in a clean observation chamber (e.g., a transparent cylinder). The behavior of the mice is then recorded for a predetermined period (e.g., 30-60 minutes).

-

Quantification of HTR: A trained observer, blind to the experimental conditions, counts the number of head-twitches for each mouse. A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.

-

Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to determine the dose-dependent effects of 5-MeO-DIPT on the HTR.

Conclusion

This technical guide provides a foundational understanding of the basic properties of 5-methoxy-N,N-diisopropyltryptamine. The presented data on its chemical characteristics, pharmacodynamics, and key experimental protocols are intended to support further research and development efforts in the field of psychedelic science. As with any psychoactive compound, continued investigation is crucial to fully elucidate its mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a synthetic tryptamine with hallucinogenic properties. This document provides a comprehensive technical overview of 5-MeO-DiPT, encompassing its chemical synthesis, pharmacology, mechanism of action, pharmacokinetics, and toxicology. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling and metabolic pathways are illustrated using Graphviz diagrams to provide clear visual representations of complex biological processes.

Chemical Synthesis

The primary route for the synthesis of 5-MeO-DiPT is the Speeter and Anthony tryptamine synthesis. This method involves the reaction of 5-methoxy-indole with oxalyl chloride, followed by reaction with diisopropylamine to form the intermediate glyoxylamide, which is then reduced to yield the final product.

Experimental Protocol: Speeter and Anthony Synthesis of 5-MeO-DiPT

Step 1: Formation of 5-methoxyindol-3-yl-glyoxylyl chloride

-

To a solution of 5-methoxy-indole in an anhydrous solvent such as diethyl ether, cooled to 0°C, a solution of oxalyl chloride in the same solvent is added dropwise with stirring.

-

The reaction mixture is stirred at 0°C for a specified period, typically several hours, during which a precipitate of the acid chloride intermediate is formed.

-

The precipitate is then isolated by filtration and washed with cold, anhydrous diethyl ether.

Step 2: Formation of N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

-

The freshly prepared 5-methoxyindol-3-yl-glyoxylyl chloride is added portion-wise to a solution of diisopropylamine in an anhydrous solvent like tetrahydrofuran (THF) at 0°C.

-

The reaction mixture is stirred for several hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude glyoxylamide intermediate.

Step 3: Reduction to 5-MeO-DiPT

-

The crude N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is dissolved in an anhydrous solvent such as THF.

-

A reducing agent, typically lithium aluminum hydride (LAH), is added cautiously in portions to the solution at 0°C.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 5-MeO-DiPT.[1]

Pharmacology and Mechanism of Action

5-MeO-DiPT's psychoactive effects are primarily attributed to its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT1A and 5-HT2A receptors.[2][3] It also acts as a serotonin transporter (SERT) inhibitor.[2][4]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of 5-MeO-DiPT for various receptors, presented as Ki (nM) values. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | Ki (nM) | Species | Reference |

| 5-HT1A | 35 | Rat | [5] |

| 5-HT2A | 5620 | Rat | [5] |

| 5-HT2C | 1700 | Rat | [5] |

| SERT | Low micromolar | Rat | [6] |

Signaling Pathway

5-MeO-DiPT's primary mechanism of action is believed to be the activation of 5-HT2A receptors, which are Gq/11-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The hallucinogenic effects are thought to be mediated through these downstream signaling cascades, particularly in cortical neurons.[2] Its high affinity for the 5-HT1A receptor, a Gi/o-coupled receptor that inhibits adenylyl cyclase, may modulate the overall psychedelic experience.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion

While detailed pharmacokinetic studies specifically on 5-MeO-DiPT are limited, information can be inferred from related tryptamines and available data. Following oral administration, the onset of effects is typically within 20-30 minutes, with a duration of 3 to 6 hours.[7]

Metabolism is a key route of elimination. The major metabolic pathways include O-demethylation, hydroxylation, and N-dealkylation. The primary metabolites identified in urine are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[7][8] Other reported metabolites include 5-methoxy-diisopropyltryptamine-N'-oxide, 5-methoxy-isopropyltryptamine (5-MeO-IPT), and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT).[7]

References

- 1. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soft-tox.org [soft-tox.org]

- 8. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific History of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or by its street names "Foxy" and "Foxy Methoxy," is a synthetic psychedelic substance of the tryptamine class.[1][2] Structurally, it is the 5-methoxy derivative of N,N-diisopropyltryptamine (DiPT).[1] Since its synthesis, 5-MeO-DiPT has been a subject of interest in the scientific community for its unique psychoactive effects and complex pharmacological profile. This document provides a comprehensive technical overview of the discovery, history, and key scientific investigations into 5-MeO-DiPT.

Discovery and Early History

The discovery of 5-MeO-DiPT is credited to the American medicinal chemist and psychopharmacologist Alexander Shulgin. The synthesis and initial investigations of 5-MeO-DiPT were first detailed by Shulgin and his colleague Michael F. Carter in a 1980 publication in Communications in Psychopharmacology.[3] Further details on its synthesis and human psychopharmacology were later included in Shulgin's seminal 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[2]

Shulgin's work described the oral dosage of 5-MeO-DiPT to be in the range of 6 to 12 milligrams, with an onset of effects within 20 to 30 minutes, peaking at 1 to 1.5 hours, and a total duration of 4 to 8 hours.[4] The subjective effects were characterized as being distinct from other psychedelic tryptamines, with an emphasis on somatic and auditory distortions, emotional enhancement, and pro-sexual effects, rather than profound visual hallucinations.[4]

While synthesized in a research context, 5-MeO-DiPT remained relatively obscure until the late 1990s when it emerged as a recreational drug.[1] Its growing non-medical use led to its classification as a Schedule I controlled substance in the United States on April 4, 2003, under an emergency scheduling procedure by the Drug Enforcement Administration (DEA), with a permanent placement in Schedule I on September 29, 2004.[1] Several other countries, including Germany, Greece, Japan, and the United Kingdom, have also implemented legal controls on the substance.[2][5]

Pharmacological Profile

The primary mechanism of action for the psychedelic effects of 5-MeO-DiPT is believed to be its agonist activity at the serotonin 5-HT2A receptor.[4][6] However, its pharmacological profile is complex, showing affinity for multiple serotonin receptor subtypes. Notably, it exhibits a strong binding affinity for the 5-HT1A receptor.[4]

Receptor Binding Affinities

The following table summarizes the known receptor binding affinities (Ki values) for 5-MeO-DiPT. It is important to note that much of the available data comes from studies on rat receptors.

| Receptor Subtype | Species | Ki (nM) |

| 5-HT1A | Rat | 35 |

| 5-HT2A | Rat | 5620 |

| 5-HT2C | Rat | 1700 |

| SERT | Rat | Low micromolar |

Data sourced from Fantegrossi et al. (2006) and other studies. It's important to note that Ki values can vary between different experimental setups and species.

Despite its higher affinity for the 5-HT1A receptor, the psychedelic-like effects, such as the head-twitch response in rodents, are mediated by the 5-HT2A receptor.[4] This is evidenced by the fact that 5-HT2A antagonists block these behavioral effects, whereas 5-HT1A antagonists do not.[4] 5-MeO-DiPT is also a weak serotonin reuptake inhibitor.[4]

Experimental Protocols

Chemical Synthesis: The Speeter and Anthony Tryptamine Synthesis

A common method for the synthesis of 5-MeO-DiPT and other N,N-dialkylated tryptamines is the Speeter and Anthony tryptamine synthesis. This procedure generally involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a secondary amine to form a glyoxalylamide intermediate, which is then reduced to the final tryptamine.

Detailed Methodology:

-

Step 1: Formation of the Indole-3-glyoxylyl Chloride. 5-Methoxyindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a period, and the resulting precipitate, the indole-3-glyoxylyl chloride, is filtered and dried.

-

Step 2: Amide Formation. The dried indole-3-glyoxylyl chloride is added portion-wise to a cooled solution of diisopropylamine in an appropriate solvent. The reaction is stirred until completion, after which the solvent is removed under reduced pressure. The resulting crude product is the N,N-diisopropyl-5-methoxyindole-3-glyoxylamide.

-

Step 3: Reduction of the Amide. The glyoxylamide intermediate is reduced to the corresponding tryptamine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The glyoxylamide is slowly added to a suspension of LAH in THF, and the mixture is refluxed. After the reaction is complete, it is carefully quenched, and the product is extracted and purified to yield 5-methoxy-N,N-diisopropyltryptamine.

Behavioral Assay: The Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists and is a widely used behavioral proxy for hallucinogenic potential.

Detailed Methodology:

-

Animal Preparation: Male mice or rats are used for the experiment. For automated detection, a small magnet is surgically implanted on the skull of the animal under anesthesia. A recovery period of at least one week is allowed post-surgery.

-

Drug Administration: 5-MeO-DiPT is dissolved in a suitable vehicle (e.g., saline) and administered to the animals, typically via intraperitoneal (i.p.) injection. A range of doses is usually tested to establish a dose-response curve. Control animals receive the vehicle alone. To confirm the role of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before the administration of 5-MeO-DiPT.

-

Data Collection: Immediately after drug administration, the animals are placed individually in an observation chamber. For automated detection, the chamber is surrounded by a magnetometer coil that detects the movement of the head-mounted magnet. The number of head twitches is recorded over a specific period, typically 30 to 60 minutes.

-

Data Analysis: The total number of head twitches for each animal is counted. Statistical analysis is performed to compare the frequency of HTR between the different dose groups and the control group. A significant increase in HTR frequency compared to the control group, which is blocked by a 5-HT2A antagonist, indicates 5-HT2A receptor-mediated hallucinogen-like activity.

Visualizations

Caption: 5-MeO-DiPT signaling via the 5-HT2A receptor.

Caption: Speeter-Anthony synthesis of 5-MeO-DiPT.

Caption: Workflow for the Head-Twitch Response (HTR) experiment.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 5. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-MeO-DiPT

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine derivative also known as "Foxy Methoxy," exhibits a complex pharmacological profile primarily centered on the serotonergic system.[1][2] Its psychoactive effects, characterized as hallucinogenic and entactogenic, are believed to stem from its interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][3] This document provides a detailed overview of the molecular mechanism of action of 5-MeO-DiPT, presenting quantitative data, experimental methodologies, and visual representations of its primary signaling pathways and functional relationships. The core activity of 5-MeO-DiPT involves agonism at postsynaptic 5-HT2A receptors, potent agonism at 5-HT1A receptors, and the inhibition of serotonin reuptake via SERT.[4][5] These actions collectively alter serotonergic, dopaminergic, and glutamatergic neurotransmission, leading to its distinct behavioral and physiological effects.[5][6]

Core Pharmacological Mechanisms

The primary mechanism of action for 5-MeO-DiPT is multifaceted, involving direct receptor agonism and transporter inhibition.

Serotonin Receptor Interactions

5-MeO-DiPT demonstrates high affinity for several serotonin receptor subtypes, with its most significant interactions at the 5-HT1A and 5-HT2A receptors.[5][7]

-

5-HT2A Receptor Agonism: The hallucinogenic properties of 5-MeO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][3] This is substantiated by preclinical studies where 5-MeO-DiPT induces the head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT2A receptor activation.[3][5] This effect is effectively blocked by the administration of selective 5-HT2A receptor antagonists like M100907 and volinanserin.[3][5]

-

5-HT1A Receptor Agonism: 5-MeO-DiPT exhibits its strongest binding affinity for the 5-HT1A receptor.[1][3] As 5-HT1A receptors function as inhibitory autoreceptors on serotonin neurons, this interaction plays a crucial role in modulating serotonin release.[4] In vivo studies have shown that 5-MeO-DiPT's effects on extracellular serotonin are masked by its 5-HT1A activity; when a 5-HT1A antagonist like WAY100635 is administered, the serotonin-enhancing effects of 5-MeO-DiPT become significantly more pronounced.[4] Furthermore, 5-MeO-DiPT potentiates behaviors induced by other 5-HT1A agonists, such as 8-OH-DPAT-induced forepaw treading.[5]

-

5-HT2C Receptor Affinity: 5-MeO-DiPT also displays a high affinity for 5-HT2C receptors, which may contribute to the modulation of dopaminergic and serotonergic pathways.[4][5]

Monoamine Transporter Inhibition

A key aspect of 5-MeO-DiPT's pharmacology is its action as a competitive inhibitor of the serotonin transporter (SERT).[5][7]

-

SERT Inhibition: By blocking SERT, 5-MeO-DiPT prevents the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels.[5][6] This action enhances and prolongs the activation of postsynaptic serotonin receptors. In microdialysis studies, 5-MeO-DiPT administration leads to a significant increase in extracellular 5-HT content in brain regions such as the striatum, nucleus accumbens, and frontal cortex.[5][6]

-

Dopamine and Norepinephrine Transporters: Compared to its potent effect on SERT, 5-MeO-DiPT has a much lower affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5]

Downstream Effects on Neurotransmitter Systems

The primary interactions at serotonin receptors and transporters lead to broader changes in other neurotransmitter systems.

-

Dopamine System: 5-MeO-DiPT has been shown to increase extracellular dopamine levels, particularly in the prefrontal cortex.[4] This effect does not appear to be mediated by 5-HT1A receptors and may instead result from downstream activation of 5-HT2A receptors or through weak inhibition of the norepinephrine transporter (NET), which also plays a role in dopamine reuptake in the cortex.[4]

-

Glutamate System: In vivo studies have demonstrated that 5-MeO-DiPT increases the release of glutamate in the striatum, nucleus accumbens, and frontal cortex.[5][6] This suggests that alterations in glutamatergic neurotransmission may be a significant factor in the overall psychoactive effects of tryptamine hallucinogens.[5]

Quantitative Pharmacological Data

The following tables summarize the known binding affinities and transporter inhibition potencies of 5-MeO-DiPT. Data is compiled from various in vitro studies.

Table 1: Receptor Binding Affinity Profile of 5-MeO-DiPT

| Receptor Target | Binding Affinity (Kᵢ, nM) | Species | Reference |

| 5-HT₁ₐ | High Affinity (Specific value not consistently reported) | Human/Rat | [1][4][5] |

| 5-HT₂ₐ | 0.560 | Not Specified | [7] |

| 5-HT₂C | High Affinity (Specific value not consistently reported) | Human/Rat | [4][5] |

Note: There is a degree of variability in reported affinity values across different studies and experimental conditions.

Table 2: Monoamine Transporter Inhibition Profile of 5-MeO-DiPT

| Transporter | Inhibition Potency (IC₅₀, µM) | Type of Inhibition | Reference |

| SERT | Potent (Specific value varies) | Competitive | [5][7] |

| DAT | Weak | - | [5] |

| NET | Weak | - | [4] |

Key Experimental Methodologies

The characterization of 5-MeO-DiPT's mechanism of action relies on established preclinical research protocols.

Radioligand Binding Assays

This in vitro technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of 5-MeO-DiPT for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

-

Protocol Outline:

-

Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest or from homogenized rodent brain tissue.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (5-MeO-DiPT).

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the cell membranes.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of 5-MeO-DiPT that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To measure the effect of 5-MeO-DiPT administration on extracellular levels of serotonin, dopamine, and glutamate.[5][6]

-

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

-

Sample Collection: The outgoing aCSF (the dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials.

-

Drug Administration: After collecting stable baseline samples, the animal is administered 5-MeO-DiPT (e.g., intraperitoneally).

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

-

Head-Twitch Response (HTR) Assay

This is a behavioral assay in rodents used to assess the in vivo functional activity of compounds at the 5-HT2A receptor.

-

Objective: To confirm the 5-HT2A receptor-mediated hallucinogen-like effects of 5-MeO-DiPT.[5]

-

Protocol Outline:

-

Acclimation: Mice or rats are placed individually into observation chambers (e.g., clear polycarbonate cages) and allowed to acclimate for a period before drug administration.

-

Drug Administration: Animals are administered a specific dose of 5-MeO-DiPT (typically via subcutaneous or intraperitoneal injection). Control groups receive a vehicle injection. For antagonist studies, a 5-HT2A antagonist is administered prior to the 5-MeO-DiPT.

-

Observation Period: Immediately following administration, a trained observer, blind to the experimental conditions, counts the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, involuntary rotational shake of the head.

-

Data Analysis: The total number of head twitches is recorded for each animal. Statistical comparisons are made between different dose groups and the vehicle control to determine the dose-dependent effect of the drug.

-

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows related to 5-MeO-DiPT pharmacology.

Figure 1: Primary signaling pathways of 5-MeO-DiPT.

Figure 2: Workflow for a radioligand displacement binding assay.

Figure 3: Logical flow from molecular actions to behavioral effects.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 4. Dual actions of 5‐MeO‐DIPT at the serotonin transporter and serotonin 5‐HT1A receptor in the mouse striatum and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Serotonergic Profile of 5-MeO-DiPT: A Technical Guide to Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin receptor agonist activity of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine derivative. The document summarizes key quantitative data on its binding affinity and functional potency, details the experimental protocols used for its characterization, and visualizes the core signaling pathways involved in its mechanism of action.

Core Pharmacodynamics: Interaction with Serotonin Receptors

5-MeO-DiPT is a non-selective serotonin receptor agonist, exhibiting a complex pharmacological profile characterized by high affinity for multiple 5-HT receptor subtypes and the serotonin transporter (SERT).[1][2] Its psychoactive effects are primarily attributed to its agonist activity at the 5-HT2A receptor, a common target for classic hallucinogens.[2][3] However, its potent interaction with the 5-HT1A receptor significantly modulates its overall effects.[1][4]

Quantitative Analysis of Receptor Interaction

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-MeO-DiPT at key serotonergic targets. This data, derived from various in vitro studies, highlights its strong affinity for the 5-HT1A receptor and its role as a full agonist at the 5-HT2A receptor.[4]

Table 1: Binding Affinities (Ki) of 5-MeO-DiPT at Human Serotonin Receptors and Transporter

| Target | Ki (nM) | Radioligand | Source |

| 5-HT1A Receptor | 25.7 ± 4.5 | [³H]8-OH-DPAT | [4] |

| 5-HT2A Receptor | 73.1 ± 1.5 | [³H]Ketanserin | [4] |

| Serotonin Transporter (SERT) | 148 ± 32 | [³H]Citalopram | [4] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, Emax) of 5-MeO-DiPT at the Human 5-HT2A Receptor

| Assay Type | Parameter | Value | Reference Agonist | Source |

| Calcium Mobilization | EC50 (nM) | 12.3 ± 1.4 | 5-HT | [4] |

| Calcium Mobilization | Emax (%) | 100 ± 3 | 5-HT | [4] |

Note: EC50 is the half-maximal effective concentration. Emax is the maximum efficacy relative to the reference agonist (serotonin).

Key Signaling Pathways

5-MeO-DiPT's engagement with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.

Activation of the 5-HT2A receptor , a Gq/11-coupled receptor, initiates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a key event measured in functional assays.[4]

Conversely, the 5-HT1A receptor is coupled to Gi/o proteins. When activated by an agonist like 5-MeO-DiPT, particularly at presynaptic autoreceptors, the Gi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This inhibitory action reduces neuronal firing and subsequent serotonin release into the synapse.[1][5]

References

- 1. Dual actions of 5‐MeO‐DIPT at the serotonin transporter and serotonin 5‐HT1A receptor in the mouse striatum and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-MeO-DiPT Pharmacokinetics and Metabolism in Rats

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available scientific literature on the pharmacokinetics and metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) in rats. While comprehensive, it is important to note that detailed plasma pharmacokinetic parameters (such as Cmax, Tmax, and half-life) for 5-MeO-DiPT in rats are not extensively reported in the currently available public literature. The focus of existing research has been primarily on metabolite identification and urinary excretion.

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a psychoactive tryptamine derivative. Understanding its pharmacokinetic profile and metabolic fate is crucial for assessing its pharmacological and toxicological effects. This guide provides a detailed overview of the current knowledge on 5-MeO-DiPT's journey through the rat model, a common preclinical subject in drug development.

Pharmacokinetics

As of the latest literature review, specific plasma pharmacokinetic parameters for 5-MeO-DiPT following oral or parenteral administration in rats have not been published. Studies have focused on urinary excretion and brain tissue concentrations rather than plasma concentration-time profiling. For comparative purposes, the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibits rapid absorption and a short half-life in rats[1].

Tissue Distribution

While plasma data is scarce, studies on the related compound 5-MeO-DMT indicate that it readily distributes to the brain in rats, with brain concentrations being significantly higher than blood concentrations[1]. This suggests that 5-MeO-DiPT is also likely to cross the blood-brain barrier to exert its psychoactive effects.

Metabolism

The metabolism of 5-MeO-DiPT in rats has been more thoroughly investigated. The primary metabolic pathways include O-demethylation, N-dealkylation, and hydroxylation, followed by potential glucuronide conjugation before excretion.

Major Metabolites in Rats

In vivo studies in rats have identified several key metabolites, with 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) being the principal metabolite.[2] The major metabolites identified in rat urine are:

-

5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)

-

5-hydroxy-N-isopropyltryptamine (5-OH-NIPT)

-

5-methoxyindole-3-acetic acid (5-MeO-IAA)

-

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Cytochrome P450 Enzyme Involvement

In vitro studies using rat liver microsomes have identified the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of 5-MeO-DiPT[2]:

-

O-demethylation: CYP2D6, CYP2C6, and CYP1A1

-

N-dealkylation: CYP2C11, CYP1A2, CYP2C6, and CYP3A2

-

6-hydroxylation: CYP1A1

Quantitative Data on Urinary Excretion

The following table summarizes the quantitative data on the excretion of 5-MeO-DiPT and its major metabolites in the urine of male Wistar rats within 24 hours after a 10 mg/kg oral administration of 5-MeO-DiPT hydrochloride.

| Compound | Percentage of Administered Dose Excreted in Urine (0-24h) |

| 5-MeO-DiPT (Unchanged) | 0.8% |

| 5-OH-DIPT | 20.5% |

| 5-OH-NIPT | 3.6% |

| 5-MeO-IAA | 3.4% |

| 5-MeO-NIPT | 2.6% |

Data sourced from Kanamori et al. (2006).[2]

Experimental Protocols

In Vivo Metabolism and Excretion Study

This protocol is based on the methodology described by Kanamori et al. (2006) for the study of 5-MeO-DiPT metabolism in rats[2].

-

Animal Model: Male Wistar rats.

-

Drug Administration: Oral administration of 10 mg/kg 5-MeO-DiPT hydrochloride.

-

Sample Collection: Urine was collected over a 24-hour period.

-

Sample Preparation:

-

Enzymatic hydrolysis of urine samples to deconjugate metabolites.

-

Liquid-liquid extraction of the hydrolyzed urine to isolate the metabolites.

-

-

Analytical Methods:

-

Metabolite Identification: Gas Chromatography/Mass Spectrometry (GC/MS).

-

Metabolite Quantification: High-Performance Liquid Chromatography (HPLC).

-

Proposed Protocol for a Pharmacokinetic Study

The following is a proposed, generalized protocol for determining the pharmacokinetic parameters of 5-MeO-DiPT in rats, based on common practices in the field.

-

Animal Model: Male Wistar rats, cannulated (e.g., jugular vein) for serial blood sampling.

-

Drug Administration:

-

Intravenous (IV) administration to determine bioavailability.

-

Oral (PO) or intraperitoneal (IP) administration.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to isolate 5-MeO-DiPT.

-

Analytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-MeO-DiPT in plasma.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Metabolic Pathways of 5-MeO-DiPT in Rats

Caption: Metabolic pathways of 5-MeO-DiPT in rats.

Experimental Workflow for a Rat Metabolism Study

Caption: Workflow for a 5-MeO-DiPT metabolism study in rats.

Proposed Workflow for a Rat Pharmacokinetic Study

Caption: Proposed workflow for a 5-MeO-DiPT pharmacokinetic study in rats.

References

The Psychoactive Profile of 5-MeO-DiPT in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine, is a psychoactive substance known for its purported hallucinogenic and entactogenic effects.[1] Understanding its pharmacological and behavioral profile in preclinical animal models is crucial for elucidating its mechanism of action, assessing its potential therapeutic applications, and understanding its neurotoxic liability. This technical guide provides a comprehensive overview of the psychoactive effects of 5--MeO-DiPT in animal models, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacological Profile

In vitro studies have demonstrated that 5-MeO-DiPT exhibits a complex pharmacological profile, acting as a potent serotonin transporter (SERT) inhibitor and displaying high affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3] While its strongest binding affinity is for the 5-HT1A receptor, its hallucinogenic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][4]

Behavioral Effects in Animal Models

The psychoactive properties of 5-MeO-DiPT have been characterized in rodents using a battery of behavioral assays designed to assess hallucinogen-like effects, changes in locomotor activity, and subjective drug experiences through drug discrimination paradigms.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[5][6] Administration of 5-MeO-DiPT induces a dose-dependent increase in the frequency of head twitches in both mice and rats.[2][4][7] This effect is potently blocked by the selective 5-HT2A antagonist M100907, confirming the critical role of this receptor in mediating the hallucinogen-like effects of 5-MeO-DiPT.[4][7] Interestingly, the potency of 5-MeO-DiPT in inducing the HTR is comparable to that of the selective 5-HT2A receptor agonist (±)DOI.[7] However, some studies note that the head-twitch response produced by 5-MeO-DiPT is relatively weak compared to other potent hallucinogens like 5-MeO-DMT or DOM.[1]

Table 1: Head-Twitch Response Induced by 5-MeO-DiPT in Rodents

| Animal Model | Dose Range (mg/kg) | Effect on Head-Twitch Response | Antagonist Blockade | Reference |

| Mouse | Not Specified | Induced head-twitch response | Potently antagonized by M100907 | [4] |

| Rat | 5 - 10 | Dose-dependent increase | Not Specified | [2] |

| Rat | 10 | Similar potency to (±)DOI (2.5 mg/kg) | Not Specified | [7] |

Locomotor Activity

The effects of 5-MeO-DiPT on locomotor activity in rodents appear to be complex and can vary depending on the dose and specific experimental conditions. Some studies report that 5-MeO-DiPT causes hypoactivity, a decrease in spontaneous movement.[1][7] This reduction in locomotor activity has been observed in rats.[8] In contrast, other research indicates that at higher doses (10-20 mg/kg), 5-MeO-DiPT can increase dopamine release in brain regions associated with motor control, such as the striatum and nucleus accumbens, which might suggest a potential for increased activity under certain circumstances.[9] The hypoactive effects are thought to be mediated by the activation of 5-HT1A receptors.[10][11]

Table 2: Effects of 5-MeO-DiPT on Locomotor Activity in Rodents

| Animal Model | Dose Range (mg/kg) | Effect on Locomotor Activity | Proposed Receptor Mediation | Reference |

| Rodents | Not Specified | Hypolocomotion | Not Specified | [1] |

| Rat | Not Specified | Hypoactivity | Not Specified | [7] |

| Rat | Not Specified | Decreased horizontal activity | Not Specified | [8] |

| Mouse | Not Specified | Hypoactivity | 5-HT1A | [11] |

Drug Discrimination

Drug discrimination paradigms in animals are used to assess the subjective effects of a substance. In these studies, animals are trained to recognize the internal state produced by a specific drug. Research has shown that 5-MeO-DiPT can partially substitute for the discriminative stimulus effects of LSD in rats, suggesting that it produces some similar subjective effects.[1][4] This generalization to LSD is completely blocked by the 5-HT2A antagonist M100907, while the 5-HT1A antagonist WAY-100635 has no significant effect, further solidifying the primary role of 5-HT2A receptors in its hallucinogen-like subjective effects.[4]

Table 3: Drug Discrimination Studies with 5-MeO-DiPT in Rats

| Training Drug | Substitution by 5-MeO-DiPT | Antagonist Effect | Reference |

| LSD | Intermediate generalization (75%) | Abolished by M100907; Not significantly attenuated by WAY-100635 | [4] |

| LSD | Partial substitution (52-75%) | Completely blocked by volinanserin (a 5-HT2A antagonist) | [1] |

Neurochemical Effects

Microdialysis studies in freely moving rats have revealed that 5-MeO-DiPT significantly impacts several key neurotransmitter systems in the brain.

Serotonergic System

As a potent SERT inhibitor, 5-MeO-DiPT increases the extracellular levels of serotonin (5-HT).[2][3] This is accompanied by a decrease in the level of the 5-HT metabolite, 5-HIAA.[2][3] Furthermore, 5-MeO-DiPT's potentiation of forepaw treading induced by the 5-HT1A agonist 8-OH-DPAT suggests a functional interaction with postsynaptic 5-HT1A receptors.[2][7]

Dopaminergic and Glutamatergic Systems

5-MeO-DiPT has been shown to increase the extracellular levels of dopamine (DA) and glutamate in brain regions such as the striatum, nucleus accumbens, and frontal cortex.[2][3] The increase in dopamine release may be mediated by the stimulation of presynaptic 5-HT2A receptors located on dopaminergic neurons.[7][9] The elevation in glutamate levels is a common mechanism of action for hallucinogens and is thought to contribute to alterations in cortical processing.[2]

Experimental Protocols

Head-Twitch Response (HTR) Assay

-

Animals: Male Wistar-Han rats or C57BL/6J mice are commonly used.[2][12]

-

Drug Administration: 5-MeO-DiPT is typically dissolved in saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.).[2]

-

Procedure: Following drug administration, animals are placed individually in observation chambers. The number of head twitches, defined as a rapid, spasmodic rotational movement of the head, is counted for a specified period, usually 30 minutes.[2]

-

Antagonist Studies: To determine receptor involvement, a selective antagonist (e.g., M100907 for 5-HT2A) is administered prior to the 5-MeO-DiPT injection.[4]

Locomotor Activity Measurement

-

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Procedure: Animals are habituated to the chambers for a period (e.g., 30 minutes) before drug administration. Following injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.

-

Data Analysis: Data is typically binned into time intervals to assess the time course of the drug's effect.

Drug Discrimination Paradigm

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training: Rats are trained to press one lever after receiving the training drug (e.g., LSD) and another lever after receiving saline to obtain a food reward. Training continues until they can reliably discriminate between the drug and saline conditions.[13]

-

Testing: Once trained, animals are administered a test dose of 5-MeO-DiPT, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be >80% responding on the drug-appropriate lever.[14]

Visualizing Pathways and Workflows

Caption: Signaling pathway of 5-MeO-DiPT's psychoactive effects.

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Neurotoxicity

It is important to note that some studies have raised concerns about the potential neurotoxicity of 5-MeO-DiPT. Research in rats has shown that administration of 5-MeO-DiPT can lead to DNA single and double-strand breaks in the brain, which persisted for up to 60 days after treatment.[2][3] Furthermore, repeated administration during adolescence has been shown to affect brain neurotransmission and demonstrate neurotoxic potential in adult animals.[15]

Conclusion

In animal models, 5-MeO-DiPT demonstrates a psychoactive profile characterized by hallucinogen-like effects, primarily mediated by the 5-HT2A receptor, and a tendency to induce hypoactivity, likely through 5-HT1A receptor activation. Its ability to increase extracellular levels of serotonin, dopamine, and glutamate underscores its complex interaction with multiple neurotransmitter systems. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and risks associated with 5-MeO-DiPT and related compounds. The evidence of potential neurotoxicity warrants careful consideration in any future research or development efforts.

References

- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats | springermedizin.de [springermedizin.de]

- 10. The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual actions of 5‐MeO‐DIPT at the serotonin transporter and serotonin 5‐HT1A receptor in the mouse striatum and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Guide on Preclinical Data and Therapeutic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine derivative, has garnered interest for its unique psychoactive effects, distinct from classic psychedelics. This document provides a comprehensive technical overview of the existing preclinical data on 5-MeO-DiPT, with a focus on its pharmacological profile, metabolism, and potential therapeutic applications. While clinical research in humans is currently absent, this guide synthesizes the available scientific literature to inform future research and drug development efforts. All quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using DOT language diagrams.

Introduction

5-Methoxy-N,N-diisopropyltryptamine, also known as "Foxy Methoxy," is a substituted tryptamine that has been anecdotally reported to produce a range of subjective effects, including empathogenic and sensory-enhancing qualities, with less pronounced visual hallucinations compared to other psychedelics. Its primary mechanism of action is believed to be through the modulation of the serotonin system, particularly as an agonist at 5-HT2A and 5-HT1A receptors. Due to its legal status as a Schedule I controlled substance in the United States and other countries, research into its therapeutic potential has been limited. This guide aims to consolidate the existing preclinical scientific knowledge to provide a foundation for further investigation.

Pharmacology

The pharmacological activity of 5-MeO-DiPT is centered on its interaction with serotonin receptors. Preclinical studies have characterized its binding affinity for several key receptor subtypes, suggesting a complex mechanism of action that likely contributes to its distinct psychoactive profile.

Receptor Binding Profile

In vitro studies using rat brain tissue have determined the binding affinities (Ki) of 5-MeO-DiPT for various serotonin receptors. These values indicate the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

| Receptor Subtype | Binding Affinity (Ki) in nM (rat) | Reference |

| 5-HT1A | 35 | Fantegrossi et al. (2006) |

| 5-HT2A | 5620 | Fantegrossi et al. (2006) |

| 5-HT2C | 1700 | Fantegrossi et al. (2006) |

Mechanism of Action

5-MeO-DiPT's primary psychoactive effects are attributed to its agonist activity at the 5-HT2A receptor, a common mechanism among classic psychedelic compounds. However, its strong affinity for the 5-HT1A receptor is also significant and may contribute to its unique subjective effects, potentially modulating anxiety and mood.

Neurotransmitter System Interactions

Preclinical research in rats has shown that 5-MeO-DiPT can influence the extracellular levels of key neurotransmitters in different brain regions. These findings suggest a broader impact on neurochemistry beyond direct serotonin receptor agonism.

| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Glutamate | Reference |

| Striatum | Increased | Increased | Increased | Noworyta-Sokołowska et al. (2016) |

| Nucleus Accumbens | Increased | Increased | Increased | Noworyta-Sokołowska et al. (2016) |

| Frontal Cortex | Increased | Increased | Increased | Noworyta-Sokołowska et al. (2016) |

Signaling Pathways

Activation of 5-HT2A and 5-HT1A receptors by 5-MeO-DiPT initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its psychoactive and potential therapeutic effects.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of 5-MeO-DiPT in animals are limited. However, data from the structurally related compound 5-MeO-DMT can provide some comparative insights. It is crucial to note that these are distinct molecules, and their pharmacokinetic profiles may differ significantly.

Pharmacokinetic Parameters (5-MeO-DMT in Mice)

| Parameter | Value | Route of Administration | Reference |

| Tmax | ~3-5 min | Intraperitoneal | Shen et al. (2011) |

| Cmax | Dose-dependent | Intraperitoneal | Shen et al. (2011) |

| Half-life (t½) | ~12-19 min | Intraperitoneal | Shen et al. (2011) |

Note: This data is for 5-MeO-DMT and is provided for comparative purposes only. Pharmacokinetic data for 5-MeO-DiPT is not currently available in the scientific literature.

Metabolism

Studies in both humans and rats have identified the major metabolic pathways of 5-MeO-DiPT. The primary routes of metabolism involve O-demethylation, hydroxylation, and N-dealkylation.

Identified Metabolites of 5-MeO-DiPT:

| Metabolite | Species | Reference |

| 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DiPT) | Human, Rat | Kanamori et al. (2004) |

| 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) | Human, Rat | Kanamori et al. (2004) |

| 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine | Human | Kanamori et al. (2004) |

Preclinical Safety and Toxicology

A significant concern regarding the therapeutic potential of 5-MeO-DiPT is the evidence of neurotoxicity observed in preclinical studies.

Neurotoxicity in Rats

A study by Noworyta-Sokołowska et al. (2016) investigated the neurotoxic effects of 5-MeO-DiPT in rats. The findings indicated that administration of 5-MeO-DiPT resulted in dose-dependent DNA damage in the cortex and alterations in dopamine and serotonin turnover.

| Parameter | Finding | Reference |

| DNA Damage (Comet Assay) | Single and double-strand breaks in cortical DNA | Noworyta-Sokołowska et al. (2016) |

| Dopamine Turnover | Decreased DOPAC and HVA levels | Noworyta-Sokołowska et al. (2016) |

| Serotonin Turnover | Decreased 5-HIAA levels | Noworyta-Sokołowska et al. (2016) |

These findings highlight the need for thorough toxicological evaluation before any potential clinical development.

Experimental Protocols

This section outlines the methodologies employed in key preclinical studies of 5-MeO-DiPT, providing a reference for future research design.

Neurotransmitter Release Study (Microdialysis)

Methodology Summary:

-

Subjects: Male Wistar rats.

-

Surgery: Stereotaxic implantation of guide cannulae targeting the striatum, nucleus accumbens, and frontal cortex.

-

Microdialysis: Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of 5-MeO-DiPT.

-

Analysis: Neurotransmitter levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

DNA Damage Assessment (Comet Assay)

Methodology Summary:

-

Subjects: Male Wistar rats.

-

Dosing: Administration of single doses of 5-MeO-DiPT (e.g., 5, 10, 20 mg/kg, i.p.).

-

Tissue Collection: At specified time points post-administration, animals are euthanized, and brain tissue (cortex) is rapidly dissected and processed.

-

Comet Assay: Single-cell gel electrophoresis is performed on isolated brain cells to detect DNA strand breaks. The "comet tail" length and intensity are proportional to the amount of DNA damage.

-

Analysis: Quantification of DNA damage is performed using specialized imaging software.

Analytical Methods for 5-MeO-DiPT in Biological Samples

The detection and quantification of 5-MeO-DiPT and its metabolites in biological matrices are essential for pharmacokinetic and forensic studies.

| Technique | Matrix | Sample Preparation | Key Findings | Reference |

| GC-MS | Urine | Liquid-liquid extraction | Identification of 5-OH-DiPT and 5-MeO-IPT as major metabolites. | Kanamori et al. (2004) |

| LC-MS/MS | Hair | Pulverization and extraction | Developed a sensitive method for detecting chronic use. | Xiang et al. (2019) |

Potential Therapeutic Applications: A Speculative Outlook

Given the complete absence of clinical trials, any discussion of the therapeutic applications of 5-MeO-DiPT is purely speculative and based on its pharmacological similarities to other psychoactive compounds with known therapeutic potential.

Depression and Anxiety

The agonist activity of 5-MeO-DiPT at both 5-HT2A and 5-HT1A receptors suggests a potential role in modulating mood and anxiety. The 5-HT2A receptor is a key target for classic psychedelics like psilocybin, which have shown promise in treating depression. The 5-HT1A receptor is a target for some anxiolytic medications. The combination of these activities could theoretically produce unique antidepressant and anxiolytic effects.

Cluster Headaches

Some tryptamines, such as psilocybin and LSD, have been anecdotally reported and are being investigated for their efficacy in treating cluster headaches. The mechanism is thought to involve the modulation of the trigeminal-autonomic reflex pathway via 5-HT receptors. It is conceivable that 5-MeO-DiPT could have similar effects, although there is no direct evidence to support this.

Future Directions and Conclusion

The current body of scientific knowledge on 5-MeO-DiPT is limited to preclinical studies, which reveal a compound with a complex pharmacological profile and significant safety concerns, particularly regarding neurotoxicity. While its mechanism of action suggests potential for therapeutic applications in psychiatric disorders, the lack of clinical data and the evidence of DNA damage in animal models present substantial hurdles for its development as a therapeutic agent.

Future research should prioritize:

-

Comprehensive toxicological studies to fully characterize the neurotoxic potential of 5-MeO-DiPT and determine if there is a safe therapeutic window.

-

Detailed pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion.

-

Head-to-head comparative studies with other 5-methoxy-tryptamines to elucidate the structure-activity relationships that govern their unique psychoactive and therapeutic effects.

-

If deemed safe, well-controlled, dose-finding clinical trials to evaluate its safety, tolerability, and preliminary efficacy in human subjects.

Neurochemical Profile of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Guide

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a synthetic psychedelic substance of the tryptamine class.[1][2] Structurally, it is characterized by a methoxy group at the fifth position of its indole heterocycle and two isopropyl chains attached to the terminal amine.[1] While anecdotally known for its distinct physical and tactile effects, its use has been associated with serious adverse events, prompting scientific investigation into its pharmacological and toxicological profile.[3][4] This document provides a detailed overview of the neurochemical effects of 5-MeO-DiPT administration, focusing on its interactions with neurotransmitter systems, receptor binding profiles, and associated signaling pathways.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary psychoactive effects of 5-MeO-DiPT are believed to be mediated through its interaction with the serotonergic system, although its complete mechanism is multifaceted.[1][5] It functions as a non-selective serotonin receptor agonist and a serotonin transporter inhibitor.[3][5]

Receptor Binding Affinity

5-MeO-DiPT exhibits a broad binding profile across various neurotransmitter receptors. Its strongest affinity is for the serotonin 5-HT1A receptor, followed by the 5-HT2A receptor.[1][5] The affinity for other receptors, including dopamine, adrenergic, and histamine receptors, is significantly lower. The binding affinities (Ki, nM) for 5-MeO-DiPT at various human receptors are summarized below.

| Receptor Target | Binding Affinity (Ki, nM) |

| Serotonin Receptors | |

| 5-HT1A | 38 |

| 5-HT1B | 2,059 |

| 5-HT1D | 1,003 |

| 5-HT1E | 2,084 |

| 5-HT2A | 560 |

| 5-HT2B | 1,032 |

| 5-HT2C | 1,600 |

| 5-HT5A | >10,000 |

| 5-HT6 | >10,000 |

| 5-HT7 | 1,231 |

| Transporters | |

| SERT | 1,618–2,531 |

| NET | >10,000 |

| DAT | >10,000 |

| Adrenergic Receptors | |

| α2A | >10,000 |

| α2B | 5,293 |

| α2C | 2,865 |

| Other | |

| I1 (Imidazoline) | 760 |

| σ1 (Sigma-1) | 9,443 |

| σ2 (Sigma-2) | 3,002 |

| Data sourced from Wikipedia, which collates data from various scientific studies. The smaller the Ki value, the higher the binding affinity.[5] |

Primary Mechanism of Action

The hallucinogenic effects of 5-MeO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[3][5] This is supported by rodent studies where the 5-MeO-DiPT-induced head-twitch response (HTR), a behavioral proxy for psychedelic effects, is blocked by 5-HT2A receptor antagonists.[5][6] Concurrently, its potent activity as a serotonin transporter (SERT) inhibitor leads to an increase in extracellular serotonin levels, which can further potentiate serotonergic signaling.[3][6] The high affinity for the 5-HT1A receptor, an inhibitory autoreceptor, may serve to limit the extent of serotonin release, creating a complex dual-action mechanism.[5][7]

Post-Receptor Signaling Pathways

Activation of 5-HT2A and 5-HT1A receptors by 5-MeO-DiPT initiates distinct intracellular signaling cascades.

-

5-HT2A Receptor Signaling: As a Gq/11-coupled receptor, 5-HT2A activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, including neuronal excitation, which is thought to underlie its hallucinogenic properties.

-

5-HT1A Receptor Signaling: The 5-HT1A receptor is coupled to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway generally results in neuronal inhibition.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that acute administration of 5-MeO-DiPT significantly alters extracellular levels of key neurotransmitters in various brain regions.[3][6]

| Neurotransmitter | Brain Region | Effect of 5-MeO-DiPT (5-20 mg/kg) |

| Serotonin (5-HT) | Striatum, Nucleus Accumbens, Frontal Cortex | Dose-dependent increase |

| Dopamine (DA) | Striatum, Nucleus Accumbens, Frontal Cortex | Increase |

| Glutamate | Striatum, Nucleus Accumbens, Frontal Cortex | Increase |

| Data derived from Noworyta-Sokołowska et al. (2016).[3][6] |

The increase in extracellular 5-HT is consistent with SERT inhibition.[3] The elevation in dopamine and glutamate levels suggests a broader impact on cortical and subcortical circuits, potentially contributing to its complex psychoactive effects and neurotoxic potential.[6]

Experimental Protocols

The characterization of 5-MeO-DiPT's neurochemical profile relies on several key experimental methodologies.

Receptor Binding Assays

Objective: To determine the affinity of 5-MeO-DiPT for various receptor subtypes.

Methodology:

-

Tissue Preparation: Cell membranes are prepared from tissues or cell lines engineered to express a specific human receptor of interest.

-

Radioligand Incubation: The membranes are incubated with a known radioactive ligand (radioligand) that has high affinity and specificity for the target receptor.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (5-MeO-DiPT). The test compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity of the filter-bound membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of 5-MeO-DiPT that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals following drug administration.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., frontal cortex, striatum) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of 5-MeO-DiPT.

-

Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To assess DNA damage (single- and double-strand breaks) in cells, indicating potential genotoxicity.

Methodology:

-

Tissue Isolation: Following 5-MeO-DiPT administration and a specified time course, brain tissue (e.g., cortex) is removed.

-

Cell Suspension: A single-cell suspension is prepared from the tissue.

-

Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to dissolve cell membranes and nuclear envelopes, leaving behind DNA "nucleoids."

-

Electrophoresis: The slides undergo electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleoid towards the anode, forming a "comet tail." Intact DNA remains in the "comet head."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the amount of DNA in the tail relative to the head, providing a measure of the extent of DNA damage. Studies show that 5-MeO-DiPT induces DNA single and double-strand breaks that can persist for up to 60 days post-treatment in rats.[3][8]

Conclusion

The neurochemical profile of 5-MeO-DiPT is characterized by a complex interplay of actions, primarily centered on the serotonin system. Its high affinity for 5-HT1A and 5-HT2A receptors, combined with its function as a serotonin transporter inhibitor, results in significant modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][6] While the agonism at 5-HT2A receptors likely drives its hallucinogenic effects, the broad neurochemical perturbations and evidence of significant, persistent DNA damage underscore a considerable potential for neurotoxicity.[3][8] These findings provide a critical framework for understanding the substance's psychoactive effects and associated health risks.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats | springermedizin.de [springermedizin.de]

- 4. chemical-collective.com [chemical-collective.com]

- 5. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 6. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Maze: A Technical Guide to the Legal Status of 5-MeO-DiPT for Research

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the legal and regulatory landscape surrounding the research use of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Aimed at researchers, scientists, and drug development professionals, this document outlines the varying international legal statuses, presents key pharmacological data, and details essential experimental protocols to facilitate compliant and informed scientific inquiry into this psychoactive compound.

International Legal Status for Research Purposes

The legal status of 5-MeO-DiPT for research purposes varies significantly across jurisdictions, reflecting different national approaches to the regulation of psychoactive substances. Researchers must navigate a complex web of laws, regulations, and licensing requirements. A summary of the legal framework in key countries is presented below.

| Jurisdiction | Legal Status | Regulatory Body & Research Requirements |

| United States | Schedule I[1] | Drug Enforcement Administration (DEA): Researchers must obtain a Schedule I registration from the DEA.[2][3][4] This involves a detailed application process, including a research protocol, institutional review board (IRB) approval, and stringent security measures for storage and handling.[5][6] |

| United Kingdom | Class A[7] | Home Office: A license for research with Class A drugs is required.[8][9] Recent government initiatives aim to streamline this process for legitimate scientific research by potentially exempting universities and hospitals from needing a full domestic license, treating Schedule 1 drugs similarly to Schedule 2 for research purposes.[10][11][12] |

| Germany | Anlage I (Authorized scientific use only) | Federal Institute for Drugs and Medical Devices (BfArM): Research requires a special permit. The "authorized scientific use only" status allows for research under strict licensing and supervision. |

| Canada | Unscheduled | Health Canada: While not explicitly scheduled, research with psychoactive substances like 5-MeO-DiPT generally requires an exemption under Section 56 of the Controlled Drugs and Substances Act (CDSA).[13][14][15] This involves submitting a detailed research protocol to Health Canada for approval.[16][17] |